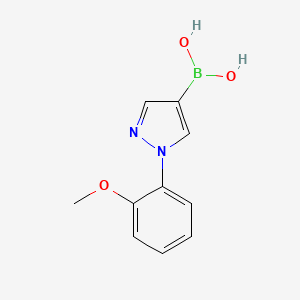
4-(Chloromethyl)-1,2-bis(octyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1,2-bis(octyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and two octyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene typically involves the chloromethylation of 1,2-bis(octyloxy)benzene. This can be achieved through the reaction of 1,2-bis(octyloxy)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1,2-bis(octyloxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Oxidation: The major product is the corresponding benzoic acid derivative.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
4-(Chloromethyl)-1,2-bis(octyloxy)benzene has several scientific research applications:
Materials Science: It is used as a precursor in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its ability to undergo specific chemical transformations.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds. This reactivity is facilitated by the electron-donating effects of the octyloxy groups, which stabilize the intermediate carbocation formed during the reaction.
類似化合物との比較
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar in structure but lacks the octyloxy groups, leading to different reactivity and applications.
1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene:
4-(Chloromethyl)benzoic acid: Contains a carboxylic acid group instead of octyloxy groups, resulting in different chemical behavior.
Uniqueness
4-(Chloromethyl)-1,2-bis(octyloxy)benzene is unique due to the presence of both chloromethyl and octyloxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science and organic synthesis.
特性
分子式 |
C23H39ClO2 |
|---|---|
分子量 |
383.0 g/mol |
IUPAC名 |
4-(chloromethyl)-1,2-dioctoxybenzene |
InChI |
InChI=1S/C23H39ClO2/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18,20H2,1-2H3 |
InChIキー |
SMPRBZDBERRLTE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
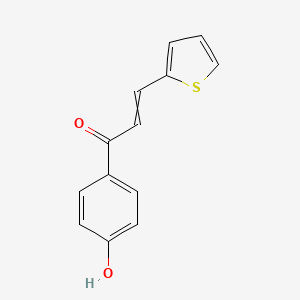
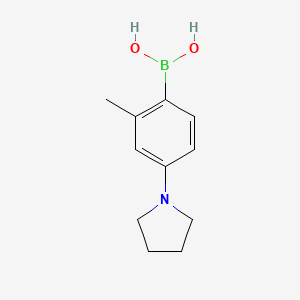
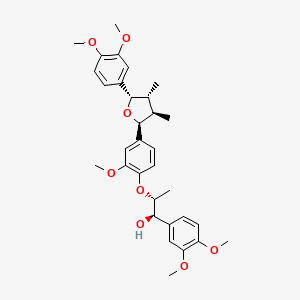
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)

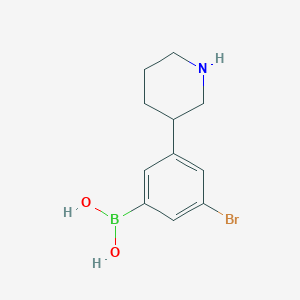
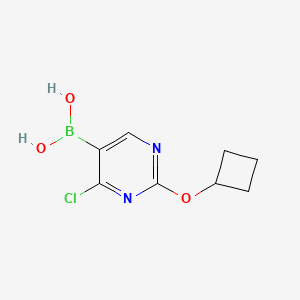

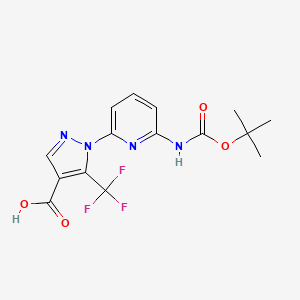
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
